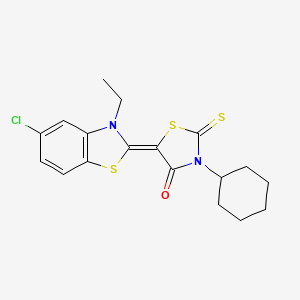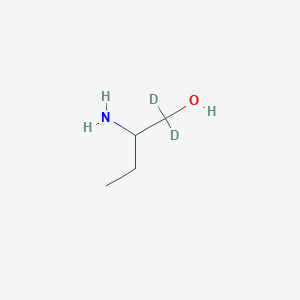
2-Amino-1,1-dideuteriobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,1-dideuteriobutan-1-ol is a deuterated analog of 2-amino-1-butanol, where two hydrogen atoms are replaced by deuterium. This compound is of interest in various fields due to its unique isotopic properties, which can be useful in mechanistic studies and tracing experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,1-dideuteriobutan-1-ol typically involves the deuteration of 2-amino-1-butanol. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and efficient use of deuterium gas.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1,1-dideuteriobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary amines.
Substitution: Produces halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1,1-dideuteriobutan-1-ol is used in various scientific research applications:
Chemistry: As a deuterated compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is employed in the synthesis of deuterated materials for various applications, including advanced materials and catalysis.
Wirkmechanismus
The mechanism of action of 2-Amino-1,1-dideuteriobutan-1-ol involves its interaction with specific molecular targets, depending on the application. In biochemical studies, it can act as a substrate or inhibitor, providing insights into enzyme mechanisms and metabolic pathways. The presence of deuterium can alter reaction rates and pathways due to the kinetic isotope effect, making it a valuable tool in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-butanol: The non-deuterated analog, commonly used in similar applications but without the isotopic labeling.
2-Amino-2-methyl-1-propanol: Another amino alcohol with different steric and electronic properties.
2-Aminoethanol: A simpler amino alcohol used in various chemical and biological applications.
Uniqueness
2-Amino-1,1-dideuteriobutan-1-ol is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and kinetic studies. The deuterium atoms can significantly influence the physical and chemical properties of the compound, making it a valuable tool in research and industrial applications.
Eigenschaften
CAS-Nummer |
1202864-89-8 |
|---|---|
Molekularformel |
C4H11NO |
Molekulargewicht |
91.15 g/mol |
IUPAC-Name |
2-amino-1,1-dideuteriobutan-1-ol |
InChI |
InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/i3D2 |
InChI-Schlüssel |
JCBPETKZIGVZRE-SMZGMGDZSA-N |
Isomerische SMILES |
[2H]C([2H])(C(CC)N)O |
Kanonische SMILES |
CCC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


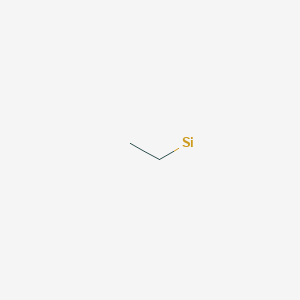

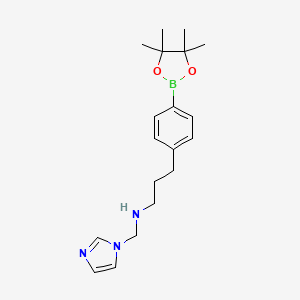

![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)

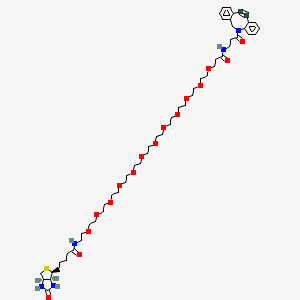
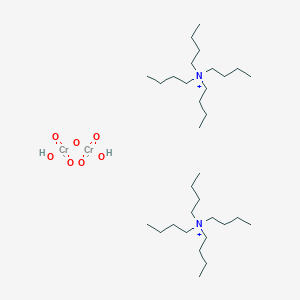

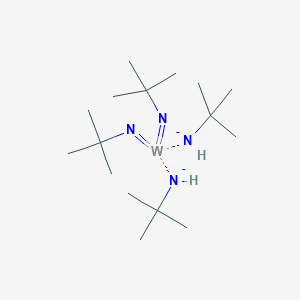
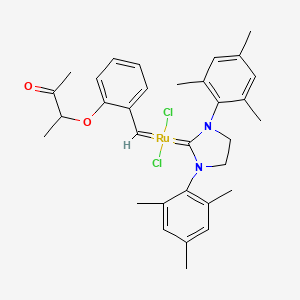
![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)

